molecular formula C24H29N3O7S2 B2397147 ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-79-3

ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2397147
CAS No.: 398998-79-3
M. Wt: 535.63
InChI Key: RSOUASQFOYAMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate has been synthesized by the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an ethoxycarbonyl group, a cyclopenta[b]thiophen-2-yl group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 549.66. Other physical and chemical properties are not well-documented in the literature.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of derivatives related to ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been studied. For example, the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, has been analyzed to understand its molecular conformation and dihedral angles, contributing to the field of molecular crystallography and drug design (Faizi, Ahmad, & Golenya, 2016).

Synthesis and Biological Activities

Several studies focus on synthesizing novel compounds and evaluating their biological activities, such as antimicrobial and antioxidant properties. Compounds synthesized using this compound derivatives have shown significant biological activities in in vitro studies, indicating potential applications in pharmaceutical research (Raghavendra et al., 2016).

Antimicrobial and Antioxidant Studies

The synthesized derivatives of this compound have been screened for their antimicrobial and antioxidant properties. This research contributes to the development of new antimicrobial agents and antioxidants, which are crucial in addressing various health challenges, including infections and oxidative stress-related disorders (Bektaş et al., 2007).

Applications in Organic Chemistry

In organic chemistry, the synthesis and reaction mechanisms of compounds related to this compound are of significant interest. Studies on these compounds provide insights into new synthetic pathways and reaction mechanisms, contributing to the broader field of organic synthesis and chemical engineering (Vasileva et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature. It is not intended for human or veterinary use and is for research use only.

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

ethyl 4-[4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7S2/c1-3-33-23(29)20-18-6-5-7-19(18)35-22(20)25-21(28)16-8-10-17(11-9-16)36(31,32)27-14-12-26(13-15-27)24(30)34-4-2/h8-11H,3-7,12-15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOUASQFOYAMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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